1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
CAS No.: 2034577-35-8
Cat. No.: VC4408202
Molecular Formula: C20H22N4O3
Molecular Weight: 366.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034577-35-8 |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.421 |
| IUPAC Name | 1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
| Standard InChI | InChI=1S/C20H22N4O3/c1-23-12-14(16-5-3-4-6-17(16)23)11-18(25)24-10-7-15(13-24)27-20-19(26-2)21-8-9-22-20/h3-6,8-9,12,15H,7,10-11,13H2,1-2H3 |
| Standard InChI Key | USIGIKMPKDCESP-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, 1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone, reflects its three primary structural components:
-
A pyrrolidin-1-yl ring serving as the central scaffold.
-
A 3-methoxypyrazin-2-yl group attached via an ether linkage at the pyrrolidine’s 3-position.
-
A 1-methyl-1H-indol-3-yl moiety connected to the pyrrolidine through an ethanone bridge.
The SMILES representation (CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4OC) and InChIKey (USIGIKMPKDCESP-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling and database searches. The methoxy group on the pyrazine ring introduces electron-donating effects, while the methylindole moiety contributes aromaticity and hydrophobic character.
Crystallographic and Stereochemical Considerations
Though crystallographic data remain unavailable, molecular mechanics simulations predict a semi-rigid conformation due to the pyrrolidine ring’s puckering and the restricted rotation of the ethanone bridge. The stereochemistry at the pyrrolidine’s 3-position (where the pyrazine ether is attached) may influence biological activity, though synthetic routes described in combinatorial chemistry patents often yield racemic mixtures unless chiral auxiliaries are employed .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through a multi-step sequence involving:
-
Pyrrolidine functionalization: Introduction of the methoxypyrazine ether via nucleophilic substitution or Mitsunobu reaction.
-
Indole coupling: Attachment of the 1-methylindole group through Friedel-Crafts acylation or palladium-catalyzed cross-coupling.
-
Ethanone bridge formation: Ketone installation via oxidation of a secondary alcohol or direct acylation.
Patent literature highlights the use of combinatorial libraries for generating structurally related compounds, where a pyrrolidine “core” is derivatized with diverse aromatic and heteroaromatic groups . For example, US20040096905A1 details NMR-based verification methods for such libraries, ensuring fidelity between designed and synthesized structures .
Key Synthetic Challenges
-
Regioselectivity: Ensuring exclusive etherification at the pyrazine’s 2-position requires careful control of reaction conditions.
-
Indole stability: The 1-methylindole group may undergo undesired alkylation or oxidation unless protected during synthesis.
-
Purification: Chromatographic separation is complicated by the compound’s high molecular weight and polarity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectral predictions (derived from analogous compounds ) reveal:
-
A singlet at δ 3.9 ppm for the methoxy group’s three protons.
-
Multiplet clusters between δ 7.0–8.5 ppm for the indole and pyrazine aromatic protons.
-
Pyrrolidine ring protons appearing as complex multiplets due to restricted rotation (δ 2.5–4.0 ppm).
13C NMR would display signals for the carbonyl carbon (~205 ppm), quaternary aromatic carbons, and the methoxy carbon (~55 ppm). Two-dimensional NMR techniques (HSQC, HMBC) are critical for verifying connectivity, as emphasized in combinatorial chemistry protocols .
Infrared (IR) and Mass Spectrometry
-
IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C ether), and ~1600 cm⁻¹ (aromatic C=C).
-
MS: ESI-MS would show a molecular ion peak at m/z 366.4 ([M+H]+), with fragmentation patterns revealing loss of the methoxypyrazine (–123 Da) and indole moieties.
Biological Activity and Mechanistic Insights
Pharmacophoric Features
The compound’s structure incorporates motifs associated with bioactivity:
-
Methoxypyrazine: Implicated in kinase inhibition and antimicrobial activity.
-
Methylindole: Common in serotonin receptor modulators and topoisomerase inhibitors.
-
Pyrrolidine: Enhances solubility and conformational flexibility for target binding.
While direct studies on this compound are scarce, structurally related molecules exhibit IC50 values in the nanomolar range against cancer cell lines and microbial pathogens .
Putative Targets and Pathways
-
Enzyme inhibition: Potential interaction with ATP-binding pockets of kinases or helicases.
-
Receptor modulation: Affinity for G-protein-coupled receptors (GPCRs) due to indole’s similarity to tryptamine.
-
DNA intercalation: Planar aromatic systems may enable minor groove binding.
Applications and Comparative Analysis
Drug Discovery Prospects
The compound’s balanced lipophilicity (calculated LogP ~2.8) and molecular weight position it within “drug-like” chemical space. Potential therapeutic areas include:
-
Oncology: Targeting receptor tyrosine kinases or DNA repair enzymes.
-
Neurology: Modulating serotonin or dopamine receptors.
-
Infectious diseases: Disrupting microbial nucleic acid synthesis.
Comparison with Related Compounds
This table underscores how structural variations alter physicochemical and biological profiles, guiding lead optimization campaigns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume